N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide
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Overview
Description
N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave irradiation has been shown to significantly reduce reaction times in the Fischer indole synthesis, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known to interact with various biological targets, making this compound useful in studying biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to specific proteins and altering their function, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: An oxidized form of indole with various biological activities.
Uniqueness
N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is unique due to the presence of the acetylamino and bromo substituents, which can influence its biological activity and chemical reactivity. These functional groups can enhance its binding affinity to specific targets and provide opportunities for further chemical modifications .
Properties
Molecular Formula |
C19H18BrN3O2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-13(24)21-14-4-2-5-15(12-14)22-19(25)9-11-23-10-8-16-17(20)6-3-7-18(16)23/h2-8,10,12H,9,11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
JMDJRETYFSONKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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